N-(6-aminohexyl)acridine-9-carboxamide
Overview
Description
N-(6-aminohexyl)acridine-9-carboxamide is a chemical compound with the molecular formula C20H23N3O It is known for its unique structure, which includes an acridine moiety linked to a hexyl chain terminated with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminohexyl)acridine-9-carboxamide typically involves the reaction of acridine-9-carboxylic acid with 6-aminohexylamine. The process can be summarized as follows:
Starting Materials: Acridine-9-carboxylic acid and 6-aminohexylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Procedure: The acridine-9-carboxylic acid is first activated by the coupling agent, followed by the addition of 6-aminohexylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: N-(6-aminohexyl)acridine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The acridine moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated acridine derivatives.
Scientific Research Applications
N-(6-aminohexyl)acridine-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of DNA intercalation and as a fluorescent marker for nucleic acids.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of N-(6-aminohexyl)acridine-9-carboxamide primarily involves DNA intercalation. The planar acridine moiety inserts between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate with DNA makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Acridine-9-carboxamide: Similar structure but lacks the hexyl chain and amino group.
9-aminoacridine: Contains an amino group directly attached to the acridine moiety.
Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.
Uniqueness: N-(6-aminohexyl)acridine-9-carboxamide is unique due to the presence of the hexyl chain and terminal amino group, which enhance its solubility and interaction with biological molecules. This structural modification provides distinct advantages in terms of biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-aminohexyl)acridine-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-13-7-1-2-8-14-22-20(24)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h3-6,9-12H,1-2,7-8,13-14,21H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVOZVNUQGIFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445882 | |
Record name | N-(6-aminohexyl)acridine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259221-99-3 | |
Record name | N-(6-aminohexyl)acridine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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